1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid
Description
1-(Pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted at the 1-position with a pyridin-4-ylmethyl group and a carboxylic acid group at the 2-position. Pyrrole-2-carboxylic acid derivatives are known for diverse bioactivities, including antitumor and kinase-inhibiting properties . The pyridin-4-ylmethyl substituent may further modulate pharmacokinetic properties, such as lipophilicity and hydrogen-bonding capacity, making this compound of interest in medicinal chemistry and drug design. Its ester derivative, methyl 1-((pyridin-4-yl)methyl)-1H-pyrrole-2-carboxylate (CAS: 2598920-39-7), has been reported, and hydrolysis of this ester would yield the target carboxylic acid .
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-2-1-7-13(10)8-9-3-5-12-6-4-9/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVWZQCSHAEPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of pyridin-4-ylmethylamine with pyrrole-2-carboxylic acid chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Substitution reactions can occur at the pyridine or pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole and pyridine derivatives.
Scientific Research Applications
Anticancer Research
One of the most promising applications of 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid is as an inhibitor in cancer therapy. Recent studies have shown that derivatives of pyrrole can selectively inhibit the ERK5 mitogen-activated protein kinase pathway, which is implicated in cellular proliferation and survival in cancer cells. For instance, modifications to the basic structure have led to the development of potent ERK5 inhibitors with nanomolar potency, demonstrating potential for therapeutic use in cancer treatment .
Neuroprotective Effects
Research has indicated that certain pyrrole derivatives exhibit neuroprotective properties. Compounds similar to 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid have been evaluated for their ability to inhibit apoptosis in neuronal cell lines. While initial studies did not show significant inhibitory effects on apoptosis induced by Act D and TNF-α, ongoing research aims to optimize these compounds for enhanced neuroprotective activity .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating more complex structures. For example, it can participate in cyclization reactions that yield diverse pyrrole derivatives, which are valuable in pharmaceuticals and agrochemicals .
Data Tables
Case Study 1: ERK5 Inhibition
A study focused on optimizing 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid derivatives for enhanced potency against ERK5 showed that specific modifications increased selectivity and reduced off-target effects. The study highlighted a novel compound that demonstrated significant efficacy in mouse tumor xenograft models, suggesting a viable path for further development into a therapeutic agent .
Case Study 2: Neuroprotection
In another investigation, researchers explored the neuroprotective effects of pyrrole derivatives on human hepatocyte cell lines. Although initial results were inconclusive regarding apoptosis inhibition, subsequent modifications to the chemical structure are being tested to improve efficacy. This ongoing research aims to establish a clearer link between structural features and biological activity .
Mechanism of Action
The mechanism by which 1-(Pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid with structurally or functionally related pyrrole-2-carboxylic acid derivatives:
Key Comparisons:
Structural Complexity :
- The target compound’s pyridin-4-ylmethyl group distinguishes it from fused-ring analogs (e.g., 10a ) and halogenated derivatives (e.g., 10b ). Substituents like pyridine or imidazole (e.g., ) introduce varied electronic and steric effects, influencing receptor binding or solubility.
Synthetic Accessibility :
- High-yield syntheses (e.g., 95% for 10a ) contrast with lower yields for carboxamide derivatives (27% for 221 ). The target compound’s synthesis via ester hydrolysis (unreported in evidence) may face challenges in regioselectivity or purification.
Physicochemical Properties :
- Lipophilicity varies significantly: 1-Ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid has a logP of 3.06 , whereas the pyridin-4-ylmethyl group in the target compound may reduce logP due to the pyridine’s polarity.
Biological Relevance: Amino acid-pyrrole hybrids (e.g., Lisinopril impurities ) highlight the role of carboxylic acid groups in targeting metalloproteases. The target compound’s pyridine moiety could enhance interactions with kinases or receptors, similar to imidazole-containing analogs .
Biological Activity
1-(Pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The compound can be synthesized through various methods involving pyrrole derivatives. The synthesis typically involves the condensation of pyridine derivatives with pyrrole-2-carboxylic acid, leading to the formation of the desired pyrrole structure with a carboxylic acid functional group.
1. Antimicrobial Activity
Recent studies have shown that derivatives of pyrrole-2-carboxylic acid exhibit significant antimicrobial properties. For instance, a study indicated that certain pyrrole derivatives displayed potent anti-tuberculosis (anti-TB) activity with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |
|---|---|---|
| Compound 1 | >32 | >64 |
| Compound 5 | <0.016 | >64 |
| Compound 14 | 3.7 | >64 |
These findings suggest that modifications on the pyrrole ring can enhance the antimicrobial efficacy while maintaining low toxicity levels.
2. Anticancer Activity
The anticancer potential of 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid has also been explored. Research indicates that compounds with similar structures exhibit moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The activity is often linked to the ability of these compounds to inhibit specific metabolic pathways essential for cancer cell proliferation .
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects on ovarian cancer cell lines, revealing that certain derivatives significantly reduced cell viability at concentrations ranging from 10 to 50 μM. The structure-activity relationship (SAR) analysis indicated that substituents on the pyrrole ring influenced the cytotoxicity levels.
3. Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, some studies have suggested that pyrrole derivatives may exhibit anti-inflammatory effects. For example, compounds derived from pyrrole-2-carboxylic acid have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .
The biological activity of 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Many pyrrole derivatives act as enzyme inhibitors, disrupting metabolic pathways critical for pathogen survival or cancer cell growth.
- Quorum Sensing Inhibition : Some studies highlight the ability of pyrrole derivatives to inhibit quorum sensing in bacteria such as Pseudomonas aeruginosa, reducing virulence factor production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
